molecular formula C21H14N2O4S B384946 1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 620154-75-8

1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B384946
CAS No.: 620154-75-8
M. Wt: 390.4g/mol
InChI Key: VETKRHLWBWRSLS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H14N2O4S and its molecular weight is 390.4g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include reactions with various functional groups to enhance biological activity. For instance, the incorporation of thiazole and chromeno structures is known to influence the compound's pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of activity include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds demonstrated Minimum Inhibitory Concentrations (MIC) against various bacterial strains.
  • Antitumor Activity : Research indicates that the compound may possess antitumor properties by inhibiting the growth of cancer cell lines.
  • Antioxidant Properties : The antioxidant capacity of similar compounds has been noted, suggesting potential protective effects against oxidative stress.

Antimicrobial Studies

A recent study evaluated the antimicrobial effects of several derivatives related to this compound. The results are summarized in Table 1:

CompoundMIC (μg/mL)Target Organism
112Staphylococcus aureus
25Escherichia coli
38Pseudomonas aeruginosa

These findings indicate that certain derivatives show potent activity against common pathogens.

Antitumor Activity

In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines. For instance:

  • HCT-116 (colon cancer) : GI50 values around 1.0×108M1.0\times 10^{-8}M.
  • SW-620 (colon cancer) : Similar inhibitory effects were observed.

The mechanism appears to involve interaction with key signaling pathways related to cell growth and apoptosis.

Antioxidant Activity

The antioxidant activity of related compounds was assessed using DPPH radical scavenging assays. Results indicated that these compounds effectively reduce oxidative stress markers in cellular models.

Case Studies

  • Case Study on Anticancer Properties : A study involving a derivative of this compound showed significant tumor reduction in a rat model of chemically induced colon cancer. The treatment led to a marked decrease in tumor size and improved survival rates.
  • Case Study on Antimicrobial Efficacy : In another study, a series of thiazole-containing derivatives were tested against multi-drug resistant bacteria. The results highlighted their potential as new antimicrobial agents.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-26-13-6-4-5-12(11-13)17-16-18(24)14-7-2-3-8-15(14)27-19(16)20(25)23(17)21-22-9-10-28-21/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETKRHLWBWRSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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